N'-[(2-nitrophenyl)sulfonyl]biphenyl-4-carbohydrazide
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Overview
Description
N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a nitrobenzenesulfonyl group attached to a biphenyl core, which is further linked to a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-biphenylcarbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at low temperatures to ensure complete conversion and high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products. Additionally, purification steps such as recrystallization or chromatography are implemented to obtain the compound in high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or alcohols (ROH) in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-(2-NITROBENZENESULFONYL)-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its interaction with molecular targets through its functional groups. The nitrobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules. The carbohydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzenesulfonyl chloride
- 4-Nitrobenzenesulfonyl chloride
- 2-Chlorobenzenesulfonyl chloride
- 4-Chloro-2-nitrobenzenesulfonyl chloride
Uniqueness
Unlike simpler sulfonyl chlorides, this compound offers additional sites for chemical modification and interaction with biological targets, making it a versatile tool in research and industrial applications .
Properties
Molecular Formula |
C19H15N3O5S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N'-(2-nitrophenyl)sulfonyl-4-phenylbenzohydrazide |
InChI |
InChI=1S/C19H15N3O5S/c23-19(16-12-10-15(11-13-16)14-6-2-1-3-7-14)20-21-28(26,27)18-9-5-4-8-17(18)22(24)25/h1-13,21H,(H,20,23) |
InChI Key |
YHAVHBCLGVUVJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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